molecular formula C14H12N6O2 B2594386 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034412-94-5

5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2594386
CAS No.: 2034412-94-5
M. Wt: 296.29
InChI Key: USTWUXPFQWXYSB-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring and the subsequent cyclization to form the triazatricyclo structure. Common reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and various catalysts to facilitate the cyclization process. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for various applications, including coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazole derivatives
  • Other triazatricyclo compounds
  • Compounds with similar nitrogen-rich structures

Uniqueness

5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one stands out due to its unique combination of a triazole ring and a triazatricyclo structure. This combination provides distinct chemical and biological properties that are not commonly found in other compounds. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development in multiple fields.

Biological Activity

The compound 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a novel triazole derivative that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a complex tricyclic structure with a triazole moiety that is known for its diverse biological activities. The presence of nitrogen atoms in the triazole ring enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies show that compounds containing the 1,2,4-triazole core have demonstrated potent antibacterial effects against several Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, often showing minimal inhibitory concentrations (MICs) comparable to or lower than standard antibiotics like ampicillin and streptomycin .
  • Antifungal Activity : Triazole derivatives are also noted for their antifungal properties. Some studies report antifungal activities up to 80-fold higher than standard treatments such as ketoconazole . The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied:

  • Cytotoxicity Against Cancer Cell Lines : Research has shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). IC50 values often fall in the low micromolar range .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and cell cycle arrest at specific phases (G0/G1 or sub-G0/G1), which are critical for halting cancer progression. Molecular docking studies suggest strong interactions with key proteins involved in cancer signaling pathways .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

StudyCompound TestedBiological ActivityKey Findings
Various Triazole DerivativesAntibacterialShowed higher potency than ampicillin against resistant strains.
S-substituted TriazolesAnticancerSignificant cytotoxicity against HT-29 cells; induced cell cycle arrest.
4-Amino Triazole DerivativesAntimicrobialEffective against E. coli with MIC values comparable to ceftriaxone.

Properties

IUPAC Name

5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c21-13-9-7-19(14(22)12-15-8-16-18-12)6-4-10(9)17-11-3-1-2-5-20(11)13/h1-3,5,8H,4,6-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTWUXPFQWXYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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